molecular formula C10H13BrN2O2 B2876382 (1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) CAS No. 1998128-33-8

(1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic)

Cat. No.: B2876382
CAS No.: 1998128-33-8
M. Wt: 273.13
InChI Key: VEEHHPIGRDEGDL-JLIMGVALSA-N
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Description

(1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) is a synthetic organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) typically involves multi-step organic reactions. One common approach starts with the bromination of a suitable naphthalene derivative, followed by a series of amination and hydroxylation reactions under controlled conditions. The stereochemistry is carefully managed through the use of chiral catalysts or resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) is used as a building block for the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a useful tool for studying biological pathways and mechanisms.

Medicine

In medicinal chemistry, (1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its functional groups and stereochemistry contribute to the properties of polymers and other materials.

Mechanism of Action

The mechanism of action of (1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,3R,4S)-1,4-diamino-6-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol
  • (1R,2S,3R,4S)-1,4-diamino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2,3-diol
  • (1R,2S,3R,4S)-1,4-diamino-6-iodo-1,2,3,4-tetrahydronaphthalene-2,3-diol

Uniqueness

The uniqueness of (1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) lies in its bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. This makes it particularly useful for specific applications where bromine’s chemical behavior is advantageous.

Properties

IUPAC Name

(1S,2R,3S,4R)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3,7-10,14-15H,12-13H2/t7-,8+,9+,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEHHPIGRDEGDL-JLIMGVALSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C(C(C2N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)[C@H]([C@@H]([C@@H]([C@H]2N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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